3-Azido-1-néopentyl-azétidine

Vue d'ensemble

Description

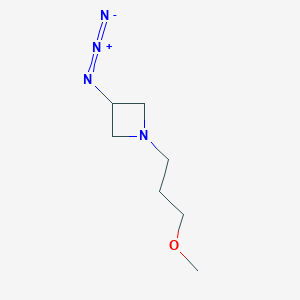

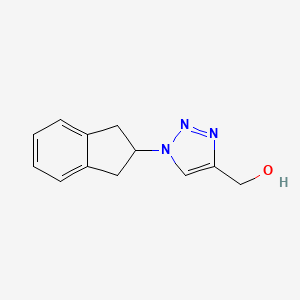

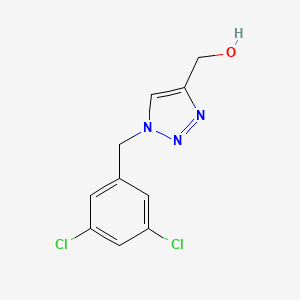

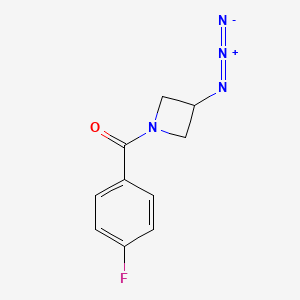

3-Azido-1-neopentylazetidine is a chemical compound with the molecular formula C8H16N4. Its molecular weight is 168.24 g/mol .

Synthesis Analysis

The synthesis of azetidines, including 3-Azido-1-neopentylazetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of 3-Azido-1-neopentylazetidine is characterized by the presence of an azetidine skeleton . The strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) is formed at the quaternary carbon center on the azetidine skeleton during the heating process .Chemical Reactions Analysis

The thermal behaviors of 3-Azido-1-neopentylazetidine have been investigated . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Small molecular fragments from ADNAZ’s thermolysis include H2, H2O, CN, HCN, N2, NO, C2H2O, HN3, CO2, and NO2 .Physical and Chemical Properties Analysis

3-Azido-1-neopentylazetidine has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Applications De Recherche Scientifique

Explosif à fusion

3-Azido-1-néopentyl-azétidine: pourrait potentiellement être utilisé comme explosif à fusion en raison de sa faible température de fusion, similaire à d'autres dérivés de l'azétidine comme l'ADNAZ .

Plastifiant énergétique

Ses propriétés suggèrent également une utilisation potentielle comme plastifiant énergétique dans diverses formulations .

Découverte de médicaments

Les dérivés de l'azétidine sont connus pour leurs applications dans la découverte de médicaments, ce qui pourrait s'étendre à la This compound .

Synthèse organique

Ces composés jouent un rôle dans la synthèse organique, offrant peut-être de nouvelles voies pour les réactions chimiques .

Chimie supramoléculaire

Ils sont utilisés en chimie supramoléculaire, ce qui pourrait inclure le développement de nouveaux matériaux ou de capteurs chimiques .

Bioconjugaison

Les azétidines peuvent être impliquées dans les processus de bioconjugaison, ce qui pourrait être applicable à la This compound dans la recherche biologique ou le diagnostic médical .

Orientations Futures

The synthesis of azetidines, including 3-Azido-1-neopentylazetidine, via visible-light-mediated intermolecular [2+2] photocycloadditions represents a new approach to access these highly desirable synthetic targets . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions .

Propriétés

IUPAC Name |

3-azido-1-(2,2-dimethylpropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-8(2,3)6-12-4-7(5-12)10-11-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHHVUCYVEHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.